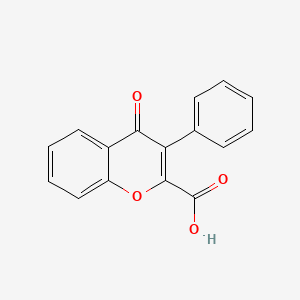
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring system is prevalent in many natural alkaloids and synthetic drugs, making it a crucial structure in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of tryptamine, a naturally occurring indole derivative, as a starting material. Tryptamine can be reacted with various reagents to introduce the phenylethanamine moiety .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires a strong acid catalyst, such as methanesulfonic acid, and is conducted under reflux conditions . The scalability of this method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:
Neuromodulation: Acts as a neuromodulator by binding to serotonin receptors in the brain, influencing mood, cognition, and behavior.
Antiviral Activity: Inhibits viral replication by interfering with viral enzymes and proteins.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar neuromodulatory properties.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood and behavior.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine is unique due to its combination of an indole ring with a phenylethanamine moiety, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C18H20N2 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C18H20N2/c1-14(19-12-11-15-7-3-2-4-8-15)17-13-20-18-10-6-5-9-16(17)18/h2-10,13-14,19-20H,11-12H2,1H3 |
Clé InChI |
SFILDIBJLADGOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CNC2=CC=CC=C21)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)












